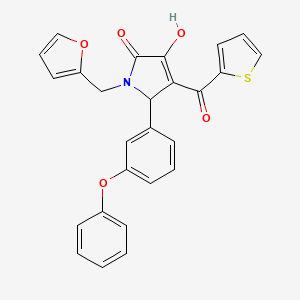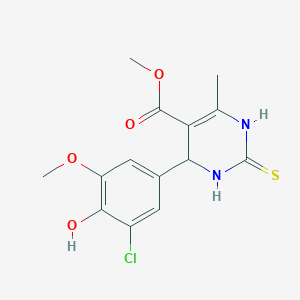![molecular formula C17H23Cl2NO5 B4041059 1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4041059.png)
1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Vorbereitungsmethoden
The synthesis of 1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid involves several steps. The primary synthetic route includes the reaction of 2,5-dichlorophenol with 3-chloropropylamine to form 3-(2,5-dichlorophenoxy)propylamine. This intermediate is then reacted with 3-methylpiperidine under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Wirkmechanismus
The mechanism of action of 1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid can be compared with other similar compounds, such as:
1-[3-(2,4-Dichlorophenoxy)propyl]-3-methylpiperidine: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
1-[3-(2,5-Dichlorophenoxy)propyl]-3-ethylpiperidine: This compound differs by having an ethyl group instead of a methyl group on the piperidine ring.
1-[3-(2,5-Dichlorophenoxy)propyl]-4-methylpiperidine: This compound has a different substitution position on the piperidine ring
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxalic acid moiety, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
1-[3-(2,5-dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.C2H2O4/c1-12-4-2-7-18(11-12)8-3-9-19-15-10-13(16)5-6-14(15)17;3-1(4)2(5)6/h5-6,10,12H,2-4,7-9,11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFVQWNCAJWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=C(C=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-ethylphenoxy)propyl]butan-2-amine](/img/structure/B4040976.png)
![N-[1-(4-chloroanilino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B4040984.png)
![8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline;oxalic acid](/img/structure/B4040989.png)


![3-methyl-1-[2-(4-propoxyphenoxy)ethyl]piperidine oxalate](/img/structure/B4041016.png)
![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-5-[(methylthio)methyl]-2-furamide](/img/structure/B4041021.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4041025.png)

![methyl 4-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate](/img/structure/B4041029.png)

![1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4041045.png)
![10-bromo-3-(ethylthio)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4041051.png)

